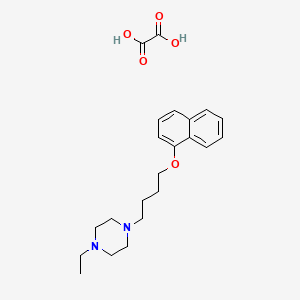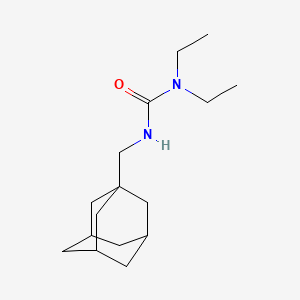![molecular formula C16H25ClN2O2 B4144974 3-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride](/img/structure/B4144974.png)
3-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride
Overview
Description
3-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride is a chemical compound that belongs to the class of benzaldehyde derivatives It is characterized by the presence of a piperazine ring substituted with an ethyl group and a propoxy group attached to the benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-ethylpiperazine, is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(4-ethyl-1-piperazinyl)propanol.
Attachment of the Benzaldehyde Moiety: The intermediate 3-(4-ethyl-1-piperazinyl)propanol is then reacted with 3-bromobenzaldehyde under basic conditions to form 3-[3-(4-ethyl-1-piperazinyl)propoxy]benzaldehyde.
Formation of the Hydrochloride Salt: The final step involves the conversion of 3-[3-(4-ethyl-1-piperazinyl)propoxy]benzaldehyde to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 3-[3-(4-ethyl-1-piperazinyl)propoxy]benzoic acid.
Reduction: 3-[3-(4-ethyl-1-piperazinyl)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride
- 3-[3-(4-ethyl-1-piperazinyl)propoxy]benzoic acid
- 3-[3-(4-ethyl-1-piperazinyl)propoxy]benzyl alcohol
Uniqueness
3-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride is unique due to the specific substitution pattern on the piperazine ring and the presence of the benzaldehyde moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[3-(4-ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-2-17-8-10-18(11-9-17)7-4-12-20-16-6-3-5-15(13-16)14-19;/h3,5-6,13-14H,2,4,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKXZCAPDLHWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=CC=CC(=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Ethylpiperazin-1-yl)ethoxy]benzonitrile;oxalic acid](/img/structure/B4144900.png)
![N-(diphenylmethyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4144916.png)
![4-[(2,4-dimethyl-1-piperidinyl)carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B4144935.png)
![1-[2-(4-tert-butylphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4144938.png)

![1-ethyl-4-[4-(2-methoxyphenoxy)-2-butyn-1-yl]piperazine oxalate](/img/structure/B4144955.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4144970.png)
![1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4-ethylpiperazine oxalate](/img/structure/B4144980.png)
![4-[2-(4-tert-butylphenoxy)propanoyl]morpholine](/img/structure/B4144985.png)
![N-(2-ethoxyphenyl)-N'-[(5-methylpyrazin-2-yl)methyl]malonamide](/img/structure/B4144992.png)
![1-[3-(2-Butan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144994.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(3-pyridinylmethyl)acetamide](/img/structure/B4144996.png)
![2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N,N-diethyl-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4145000.png)
